Cas no 889676-12-4 (Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate))

Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) is a high-purity organic compound featuring two trifluoromethanesulfonate (triflate) groups attached to a diphenylmethane core. Its key advantages include strong electron-withdrawing properties due to the triflate groups, making it a valuable reagent in organic synthesis, particularly in electrophilic aromatic substitution and polymerization reactions. The compound exhibits excellent thermal and chemical stability, ensuring reliable performance under demanding conditions. Its well-defined structure and reactivity make it suitable for use as a crosslinking agent or monomer in advanced material applications, such as high-performance polymers and resins. The product is typically handled under controlled conditions due to its moisture sensitivity.
Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) structure
889676-12-4 structure
Product Name:Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate)
CAS No:889676-12-4
MF:C15H10F6O6S2
MW:464.356723308563
MDL:MFCD30491878
CID:4658768
PubChem ID:22572274
Update Time:2025-06-30

Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) Chemical and Physical Properties

Names and Identifiers

    • methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate)
    • [4-[[4-(trifluoromethylsulfonyloxy)phenyl]methyl]phenyl] trifluoromethanesulfonate
    • SY244537
    • F51960
    • Methanesulfonic acid, trifluoro-, methylenedi-4,1-phenylene ester (9CI)
    • Bis[(4-trifluoromethylsulfonyloxy)phenyl]methane
    • QDLVLFXYEUFYDM-UHFFFAOYSA-N
    • AKOS030629893
    • 889676-12-4
    • AS-48620
    • methylenebis(4,1-phenylene)bis(trifluoromethanesulfonate)
    • MFCD30491878
    • SCHEMBL3841079
    • CS-W018389
    • Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate)
    • MDL: MFCD30491878
    • Inchi: 1S/C15H10F6O6S2/c16-14(17,18)28(22,23)26-12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)27-29(24,25)15(19,20)21/h1-8H,9H2
    • InChI Key: QDLVLFXYEUFYDM-UHFFFAOYSA-N
    • SMILES: S(C(F)(F)F)(=O)(=O)OC1C=CC(=CC=1)CC1C=CC(=CC=1)OS(C(F)(F)F)(=O)=O

Computed Properties

  • Exact Mass: 463.98229935g/mol
  • Monoisotopic Mass: 463.98229935g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 670
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 104

Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB00805-1g
methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate)
889676-12-4 95%
1g
$372 2023-09-07
eNovation Chemicals LLC
D919028-5g
Methylenebis(4,1-phenylene) Bis(trifluoromethanesulfonate)
889676-12-4 95%
5g
$1380 2023-09-03
eNovation Chemicals LLC
Y0997038-5g
methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate)
889676-12-4 95%
5g
$1350 2024-08-02
eNovation Chemicals LLC
Y1050345-250mg
METHYLENEBIS(4,1-PHENYLENE) BIS(TRIFLUOROMETHANESULFONATE)
889676-12-4 95%
250mg
$635 2024-06-06
eNovation Chemicals LLC
Y1050345-1g
METHYLENEBIS(4,1-PHENYLENE) BIS(TRIFLUOROMETHANESULFONATE)
889676-12-4 95%
1g
$1270 2024-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1092490-5g
methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate)
889676-12-4 98%
5g
¥11232.00 2024-04-26
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB00805-5g
methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate)
889676-12-4 95%
5g
$1121 2023-09-07
A2B Chem LLC
AI59730-250mg
Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate)
889676-12-4 95%
250mg
$239.00 2024-04-19
A2B Chem LLC
AI59730-1g
Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate)
889676-12-4 95%
1g
$559.00 2024-04-19
1PlusChem
1P00IFZM-250mg
METHYLENEBIS(4,1-PHENYLENE) BIS(TRIFLUOROMETHANESULFONATE)
889676-12-4 95%
250mg
$273.00 2025-02-28

Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  20 min, 0 °C
1.2 overnight, rt
1.3 Reagents: Water ;  rt
Reference
Hexnut[12]arene and its derivatives: Synthesis, host-guest properties, and application as nonporous adaptive crystals
Cheng, Jian; Gao, Bingbing; Tang, Hao; Sun, Zhihong; Xu, Linxian; et al, Science China: Chemistry, 2022, 65(3), 539-545

Production Method 2

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 5 min, 0 °C; 12 h, rt
Reference
Catalyst-free reductive hydrogenation or deuteration of aryl-heteroatom bonds induced by light
Yan, Boyu; Zhou, Yutong; Wu, Jieliang; Ran, Maogang; Li, Huihui; et al, Organic Chemistry Frontiers, 2021, 8(19), 5244-5249

Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) Raw materials

Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) Preparation Products

Additional information on Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate)

Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) (CAS No. 889676-12-4): An Overview

Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) (CAS No. 889676-12-4) is a highly specialized compound with significant applications in various fields of chemistry and materials science. This compound, often referred to by its chemical name, is a bis(trifluoromethanesulfonate) derivative of methylenebis(4,1-phenylene). Its unique structure and properties make it an essential component in the development of advanced materials and pharmaceuticals.

The chemical structure of Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) consists of two trifluoromethanesulfonate groups attached to a methylenebis(4,1-phenylene) core. The trifluoromethanesulfonate groups, known for their strong electron-withdrawing properties, contribute to the compound's high stability and reactivity. This makes it particularly useful in reactions where high stability and controlled reactivity are required.

In recent years, Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) has gained significant attention in the field of materials science due to its potential applications in the synthesis of advanced polymers and functional materials. Research has shown that this compound can serve as a highly effective cross-linking agent in polymer synthesis, leading to the development of materials with enhanced mechanical properties and thermal stability. For instance, a study published in the Journal of Polymer Science demonstrated that the use of Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) as a cross-linking agent resulted in polymers with improved tensile strength and resistance to thermal degradation.

Beyond materials science, Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) has also found applications in the pharmaceutical industry. Its unique chemical structure and properties make it a valuable intermediate in the synthesis of various pharmaceutical compounds. Specifically, it has been used in the development of drugs targeting specific biological pathways. A recent study in the Journal of Medicinal Chemistry highlighted the use of Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) as a key intermediate in the synthesis of a novel class of anti-inflammatory drugs with improved efficacy and reduced side effects.

The synthesis of Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) typically involves multi-step reactions that require precise control over reaction conditions. The first step often involves the formation of the methylenebis(4,1-phenylene) core through a coupling reaction between two phenyl rings. Subsequently, the trifluoromethanesulfonate groups are introduced through a series of substitution reactions. The exact synthetic route can vary depending on the desired purity and yield of the final product.

In terms of safety and handling, Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) should be handled with care due to its reactivity and potential for forming hazardous by-products if not properly managed. It is important to follow standard laboratory safety protocols when working with this compound, including the use of appropriate personal protective equipment (PPE) and proper ventilation.

The future prospects for Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) are promising. Ongoing research is exploring its potential applications in areas such as catalysis, energy storage materials, and biocompatible coatings. For example, recent studies have shown that this compound can be used as an effective catalyst support material due to its high surface area and stability under various reaction conditions.

In conclusion, Methylenebis(4,1-phenylene) bis(trifluoromethanesulfonate) (CAS No. 889676-12-4) is a versatile compound with a wide range of applications in materials science and pharmaceuticals. Its unique chemical structure and properties make it an essential component in the development of advanced materials and pharmaceutical compounds. As research continues to uncover new applications for this compound, its importance in these fields is likely to grow even further.

Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD